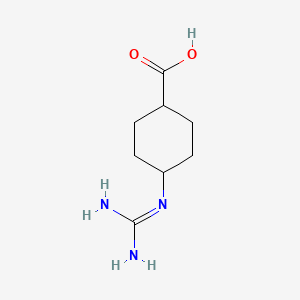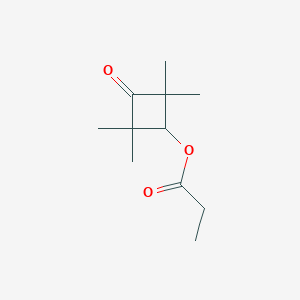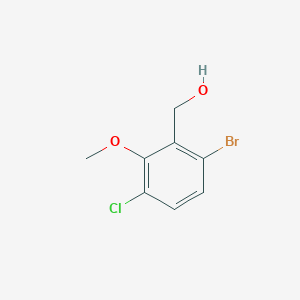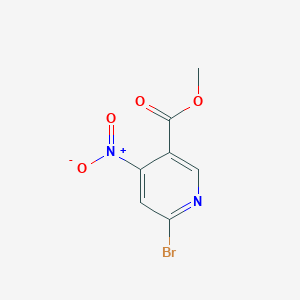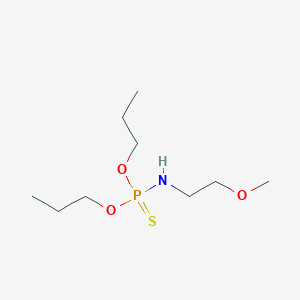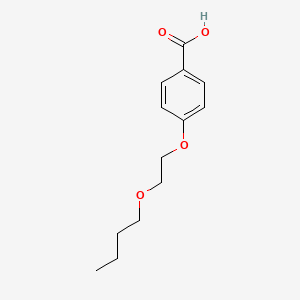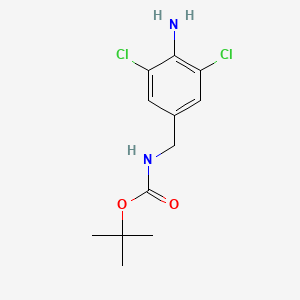
tert-Butyl (4-amino-3,5-dichlorobenzyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-amino-3,5-dichlorobenzyl)carbamate: is a chemical compound with the molecular formula C12H16Cl2N2O2 and a molecular weight of 291.17 g/mol . It is characterized by the presence of a tert-butyl carbamate group attached to a benzyl ring substituted with amino and dichloro groups. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-amino-3,5-dichlorobenzyl)carbamate typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The process generally includes the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Substitution Reaction: The protected amino compound undergoes a substitution reaction with 3,5-dichlorobenzyl chloride in the presence of a suitable base like potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl (4-amino-3,5-dichlorobenzyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: K2CO3, TEA
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (4-amino-3,5-dichlorobenzyl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications due to its ability to form stable carbamate linkages .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Wirkmechanismus
The mechanism of action of tert-Butyl (4-amino-3,5-dichlorobenzyl)carbamate involves the formation of stable carbamate linkages with target molecules. This interaction can inhibit the activity of specific enzymes or modify protein functions. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- tert-Butyl 4-aminobenzoate
- tert-Butyl (3-hydroxypropyl)carbamate
Uniqueness: tert-Butyl (4-amino-3,5-dichlorobenzyl)carbamate is unique due to the presence of both amino and dichloro substituents on the benzyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H16Cl2N2O2 |
|---|---|
Molekulargewicht |
291.17 g/mol |
IUPAC-Name |
tert-butyl N-[(4-amino-3,5-dichlorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16Cl2N2O2/c1-12(2,3)18-11(17)16-6-7-4-8(13)10(15)9(14)5-7/h4-5H,6,15H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
CHOBJYKBWSPUEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C(=C1)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-3-oxaspiro[4.5]decan-4-one](/img/structure/B14018182.png)
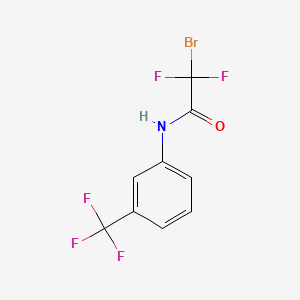

![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)
